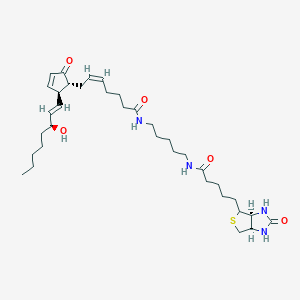
Prostaglandin A2-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin A2-biotin is a biotinylated form of Prostaglandin A2, a bioactive lipid compound. Prostaglandin A2 is known for its ability to block cell cycle progression and induce apoptosis in certain cell types. The addition of biotin to Prostaglandin A2 allows for easier detection and interaction studies through biotin’s affinity for avidin or streptavidin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2-biotin typically involves the biotinylation of Prostaglandin A2. This process can be achieved through the reaction of Prostaglandin A2 with biotinylation reagents under specific conditions. The reaction often requires the presence of coupling agents and solvents to facilitate the attachment of biotin to the Prostaglandin A2 molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin A2-biotin undergoes various chemical reactions, including:
Oxidation: Prostaglandin A2 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the Prostaglandin A2 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Prostaglandin A2-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the interactions of Prostaglandin A2 with various proteins and receptors.
Biology: Employed in cell cycle studies to understand the mechanisms of cell cycle arrest and apoptosis.
Medicine: Investigated for its potential antitumor effects and its role in targeting specific proteins involved in cancer progression.
Industry: Utilized in the development of diagnostic tools and assays due to its biotinylated nature, which allows for easy detection and quantification .
Mechanism of Action
Prostaglandin A2-biotin exerts its effects through the interaction with specific molecular targets and pathways. The biotinylated form allows for the detection and study of these interactions. Prostaglandin A2 targets scaffold/matrix attachment region-binding protein 1 (SMAR1) through an Hsp70-dependent mechanism, leading to cell cycle arrest and apoptosis. The biotin moiety facilitates the capture and identification of proteins that interact with Prostaglandin A2 .
Comparison with Similar Compounds
Prostaglandin E2: Involved in inflammatory responses and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction and is crucial in processes such as uterine contractions.
Thromboxane A2: Plays a central role in promoting platelet aggregation and vasoconstriction .
Uniqueness: Prostaglandin A2-biotin is unique due to its biotinylated form, which allows for specific detection and interaction studies. This makes it a valuable tool in research applications where precise identification and quantification of interactions are required .
Properties
Molecular Formula |
C35H56N4O5S |
|---|---|
Molecular Weight |
644.9 g/mol |
IUPAC Name |
(Z)-N-[5-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enamide |
InChI |
InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-19+/t26-,27-,28+,29-,31?,34-/m0/s1 |
InChI Key |
CMOWJMGZBDREFB-MCNHMREWSA-N |
SMILES |
O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |
Synonyms |
PGA2-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



